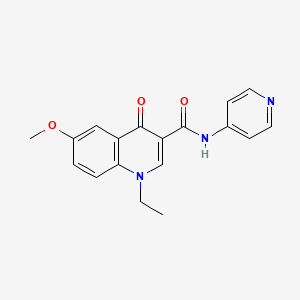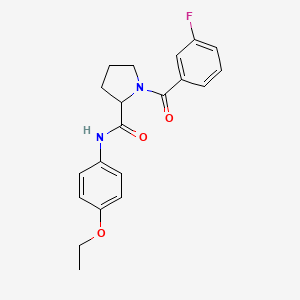![molecular formula C20H27N5O2S B6131372 4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that has garnered significant attention in scientific research. This compound is commonly referred to as PMS-601 due to its complex chemical name. PMS-601 is a pyrimidine-based compound that has been studied extensively for its potential pharmacological applications.
作用机制
The mechanism of action of PMS-601 is not fully understood. However, it is believed to act as a modulator of the GABAergic system. PMS-601 has been found to enhance the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. PMS-601 has also been shown to have an inhibitory effect on the release of glutamate, which can lead to neuroprotective effects.
Biochemical and Physiological Effects
PMS-601 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. PMS-601 has also been shown to have an inhibitory effect on the release of glutamate, which can lead to neuroprotective effects. Additionally, PMS-601 has been found to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
One advantage of using PMS-601 in lab experiments is its potential pharmacological applications. PMS-601 has been shown to have a number of potential therapeutic uses, which makes it a valuable compound for research. However, one limitation of using PMS-601 in lab experiments is its complex synthesis process. The synthesis of PMS-601 is a multi-step process that can be time-consuming and difficult to replicate.
未来方向
There are a number of future directions for research on PMS-601. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to explore its potential use in the treatment of Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of PMS-601 and its potential applications in other neurological disorders.
Conclusion
In conclusion, PMS-601 is a complex chemical compound that has been studied extensively for its potential pharmacological applications. Its synthesis method is complex, but its potential therapeutic uses make it a valuable compound for research. PMS-601 has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of Parkinson's disease. Further research is needed to better understand the mechanism of action of PMS-601 and its potential applications in other neurological disorders.
合成方法
The synthesis of PMS-601 is a complex process that involves multiple steps. The initial step involves the reaction of 4-phenylsulfonyl-1-piperazine with 2,6-dichloropyrimidine, which results in the formation of 2-(4-phenylsulfonyl-1-piperazinyl)-6-chloropyrimidine. This intermediate compound is then reacted with piperidine and methyl iodide to yield the final product, 4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
科学研究应用
PMS-601 has been studied extensively for its potential pharmacological applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. PMS-601 has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, PMS-601 has been shown to have potential applications in the treatment of Parkinson's disease.
属性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-17-16-19(23-10-6-3-7-11-23)22-20(21-17)24-12-14-25(15-13-24)28(26,27)18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPWEVRONQJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)

![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)

